3,4-Dichloro-1,1,1-trinitrobutane
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Overview
Description
3,4-Dichloro-1,1,1-trinitrobutane is an organic compound with the molecular formula C4H5Cl2N3O6 It is a chlorinated nitroalkane, characterized by the presence of both chlorine and nitro functional groups on a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1,1,1-trinitrobutane typically involves the nitration of 3,4-dichlorobutane. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to prevent decomposition and ensure the selective formation of the trinitro compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential hazards associated with the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1,1,1-trinitrobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated nitroalkenes or nitroalkanes.
Reduction: Reduction reactions typically yield amines or hydroxylamines, depending on the reducing agent and conditions.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of nitroalcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Chlorinated nitroalkenes or nitroalkanes.
Reduction: Amines or hydroxylamines.
Substitution: Nitroalcohols.
Scientific Research Applications
3,4-Dichloro-1,1,1-trinitrobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1,1,1-trinitrobutane involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific chemical reactions. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1,1,1-trifluorobutane: Similar in structure but with fluorine atoms instead of nitro groups.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Contains silicon atoms and is used in different applications.
1,3-Dichloropropene: A chlorinated alkene with different reactivity and applications.
Uniqueness
3,4-Dichloro-1,1,1-trinitrobutane is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
62116-28-3 |
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Molecular Formula |
C4H5Cl2N3O6 |
Molecular Weight |
262.00 g/mol |
IUPAC Name |
3,4-dichloro-1,1,1-trinitrobutane |
InChI |
InChI=1S/C4H5Cl2N3O6/c5-2-3(6)1-4(7(10)11,8(12)13)9(14)15/h3H,1-2H2 |
InChI Key |
NKBWEOGVXOXUNI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)Cl)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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